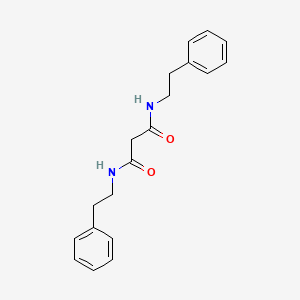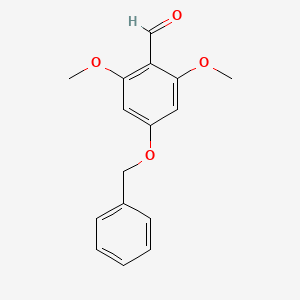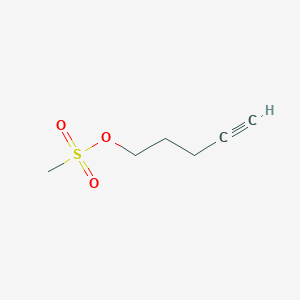
4-Pentynyl methanesulfonate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Microbial Metabolism
Methanesulfonic acid, closely related to 4-Pentynyl methanesulfonate, plays a significant role in microbial metabolism. It's a stable, strong acid and acts as a key intermediate in the biogeochemical cycling of sulfur. Aerobic bacteria use methanesulfonate as a sulfur source for growth, with certain methylotrophs using it as a carbon and energy substrate. The oxidation of methanesulfonate is initiated by methanesulfonate monooxygenase (Kelly & Murrell, 1999).
Chemical Synthesis
The compound has applications in the realm of chemical synthesis. A study demonstrated the regiocontrolled construction of functionalized Spiro[4.4]Nonanones through reactions involving 4-Pentynyl methanesulfonate derivatives. This process involves mercuric(II)-assisted spiroannulation reactions, highlighting its utility in specialized chemical syntheses (Hashizume et al., 1999).
Environmental Chemistry
In environmental chemistry, methanesulfonic acid is appreciated for its solubility, conductivity, and low toxicity. It serves as an ideal electrolyte in electrochemical processes, especially in tin and lead applications. Its environmental impact is generally favorable, considering aspects like effluent treatment, acid recovery, and metal alkanesulfonate salt preparation (Gernon et al., 1999).
Analytical Chemistry
In analytical chemistry, 4-Pentynyl methanesulfonate-related compounds have been used for various purposes. For example, methanesulfonic acid has been employed in the reductive ring-opening of O-benzylidene acetals, indicating its versatility in organic synthesis and analytical applications (Zinin et al., 2007).
Catalysis
The compound finds use in catalysis as well. An example is its role in the reaction-controlled recovery of the copper(II) methanesulfonate catalyst for esterification, where it demonstrates excellent activity and reusability, offering an alternative to conventional Lewis acids catalysts (Jiang, 2005).
Material Science
In material science, methanesulfonic acid has been used to study the morphology of conductive polyaniline blended with poly(4-vinyl pyridine). The use of strong methanesulfonic acid as a solvent revealed interesting morphological features in these blends, which can be crucial for applications in polymer science and electronics (Su & Hong, 2001).
Propriétés
IUPAC Name |
pent-4-ynyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-3-4-5-6-9-10(2,7)8/h1H,4-6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCDAGCMMFDKFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499717 | |
| Record name | Pent-4-yn-1-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentynyl methanesulfonate | |
CAS RN |
68275-03-6 | |
| Record name | Pent-4-yn-1-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

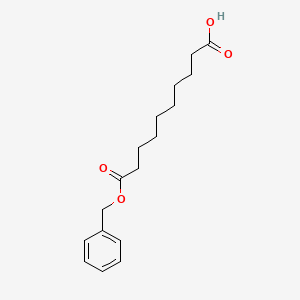
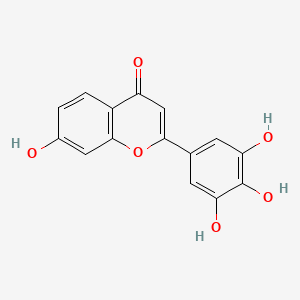

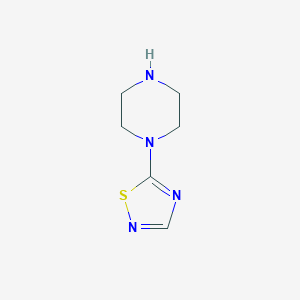




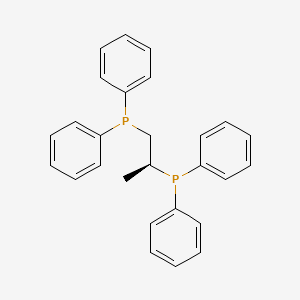
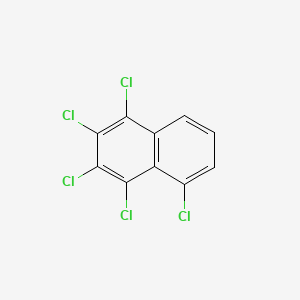
![3,4-Dimethylbenzo[d]oxazol-2(3h)-one](/img/structure/B3055935.png)
